5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Description

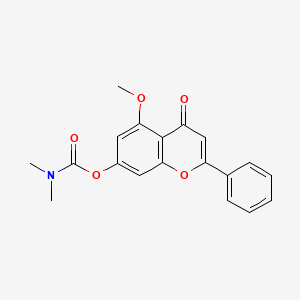

The compound 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic chromenone derivative characterized by a 4H-chromen core with substituents at positions 2 (phenyl), 4 (oxo), 5 (methoxy), and 7 (dimethylcarbamate) (Figure 1). Chromenones (benzopyran-4-one derivatives) are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-diabetic effects . The dimethylcarbamate group at position 7 distinguishes this compound from naturally occurring chromenones, which often feature hydroxyl, prenyl, or aldehyde substituents. This modification may enhance lipophilicity or alter metabolic stability, though specific data on its applications or mechanisms remain unreported in available literature.

Properties

IUPAC Name |

(5-methoxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)24-13-9-16(23-3)18-14(21)11-15(25-17(18)10-13)12-7-5-4-6-8-12/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFFWPZJVCAYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of an appropriate phenol with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamate groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced chromen-4-one derivatives.

Substitution: Amino or thio-substituted chromen-4-one derivatives.

Scientific Research Applications

5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in the treatment of diseases like cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.

Modulation of Signaling Pathways: Modulating signaling pathways such as MAPK and mTOR, which are involved in cell growth and survival.

Induction of Apoptosis: Inducing apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related chromenones and carbamate-containing derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Chromenones and Carbamates

Key Observations :

Substituent Effects on Polarity: The target compound’s dimethylcarbamate group at position 7 reduces polarity compared to hydroxyl or oxime groups in ’s anti-diabetic chromene derivative. This may lower aqueous solubility but improve membrane permeability .

Biological Activity Trends: Chromenones with hydroxyl groups (e.g., ) often exhibit hydrogen-bonding interactions critical for enzyme inhibition (e.g., anti-diabetic effects via α-glucosidase inhibition) . Carbamate groups (target compound, Dimetilan) are associated with acetylcholinesterase inhibition in insecticides (e.g., Dimetilan) , though the chromenone core of the target compound may redirect bioactivity toward other targets.

Core Structure Influence: Dimetilan’s pyrazole core with a carbamate group confers insecticidal properties, while chromenones with similar carbamates (e.g., target compound) may exhibit divergent activities due to differences in molecular shape and electronic profiles .

Hydrogen Bonding and Crystallography

While crystallographic data for the target compound is unavailable, ’s framework suggests that the dimethylcarbamate group could participate in weak C=O···H hydrogen bonds, unlike the stronger O–H···O/N bonds in hydroxylated chromenones . Such differences may influence crystal packing and stability.

Biological Activity

5-Methoxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 299.29 g/mol

- IUPAC Name : 5-methoxy-4-oxo-2-(phenyl)-4H-chromen-7-yldimethylcarbamate

Anticancer Properties

Recent studies have highlighted the anticancer potential of flavonoid derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation and migration.

-

Mechanism of Action :

- The compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), particularly MMP9, which plays a crucial role in cancer cell invasion and metastasis. This inhibition is mediated through the downregulation of the TNFα-EGR1 signaling pathway in MDA-MB-231 breast cancer cells .

- Cytotoxicity Studies :

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are critical in managing various inflammatory diseases.

- Inhibition of Pro-inflammatory Cytokines :

- Low Toxicity Profile :

Comparative Analysis with Other Flavonoids

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant inhibition of MMP9 expression | Suppression of IL-6 and TNFα release | Downregulation of TNFα-EGR1 signaling |

| Chrysin (5,7-Dihydroxyflavone) | Moderate | Yes | Inhibition of NF-kB pathway |

| Quercetin | High | Yes | Antioxidant activity and NF-kB inhibition |

Case Studies and Research Findings

- Study on Breast Cancer Cells :

- Inflammation Model :

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the chromenone core and COX-2’s hydrophobic pocket (e.g., π-π stacking with Tyr355) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Hammett constants correlate electron-withdrawing substituents (e.g., carbamate) with enhanced inhibitory potency .

How do solvent polarity and pH affect the compound’s fluorescence properties, and how can this be leveraged in imaging studies?

Advanced Research Question

- Solvent effects : Fluorescence intensity peaks in non-polar solvents (λ = 450 nm) due to restricted intramolecular rotation .

- pH sensitivity : Protonation of the 4-oxo group at pH < 5 quenches fluorescence, enabling pH-responsive imaging in lysosomes .

Methodology : Time-resolved fluorescence spectroscopy quantifies quantum yield (Φ) and lifetime (τ) for bioimaging optimization .

What strategies mitigate degradation during long-term storage or in vivo administration?

Advanced Research Question

- Lyophilization : Stabilizes the compound in amorphous solid dispersions, reducing hydrolysis .

- Encapsulation : PLGA nanoparticles protect against enzymatic degradation in serum .

- Excipient screening : Co-solvents like PEG-400 enhance aqueous solubility while minimizing aggregation .

Notes on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.